Sodium gold(III) sulfite

Description

General Overview of Gold Oxidation States in Chemical Systems

Gold can exist in a wide range of oxidation states, from −1 to +5. ontosight.aialibaba.comontosight.ai However, the vast majority of its chemistry is dominated by the +1 (aurous) and +3 (auric) states. ontosight.aialibaba.comnih.gov The Au(I) ion is most common with soft ligands like thioethers and thiolates, typically forming linear complexes. alibaba.com

The Au(III) oxidation state is also common and is exemplified by compounds such as gold(III) chloride (Au₂Cl₆). alibaba.com Most of the chemistry of gold involves the +3 state, which is generally more stable than the +1 state in many environments. nih.govcymitquimica.comalfa-chemistry.com Gold ions in solution are strong oxidizing agents and are readily reduced to metallic gold. ontosight.aialibaba.com

Less common oxidation states have also been characterized. The -1 state exists in compounds called aurides, such as cesium auride (CsAu). alibaba.com Gold(II) compounds are rare and often feature gold-gold bonds, while the highest oxidation state of +5 is found in compounds like gold(V) fluoride (B91410) (AuF₅). ontosight.aialibaba.compatsnap.com

| Oxidation State | Name | Common Geometries | Example |

| -1 | Auride | - | CsAu |

| +1 | Aurous | Linear | [Au(CN)₂]⁻ |

| +2 | - | Dimeric, Square Planar | [Au(CH₂)₂P(C₆H₅)₂]₂Cl₂ |

| +3 | Auric | Square Planar | [AuCl₄]⁻ |

| +5 | - | Octahedral | AuF₅ |

Ligand Field Theory and Electronic Structure in Gold(III) Complexes

Gold(III) is a d⁸ metal ion, meaning it has eight electrons in its d-orbital shell. According to Ligand Field Theory (LFT), which extends crystal field theory by incorporating principles of molecular orbital theory, the electronic structure of d⁸ metal ions strongly favors a square planar geometry. ontosight.aialibaba.comacs.org

In a square planar environment, the metal's d-orbitals split into distinct energy levels. The d(x²-y²) orbital, which points directly at the four ligands, is significantly destabilized and pushed to a high energy level. The other four d-orbitals (d(z²), d(xy), d(xz), d(yz)) are occupied by the eight electrons. This large energy gap between the occupied orbitals and the unoccupied d(x²-y²) orbital results in a stable, low-spin, diamagnetic configuration for most gold(III) complexes. google.comgoogle.com

Interestingly, for complexes with soft, electron-rich ligands like those containing sulfur, an "Inverted Ligand Field" (ILF) model has been proposed. researchgate.netrhhz.net In this model, the ligand orbitals are higher in energy than the metal d-orbitals, leading to a description where the gold center is more electron-rich (closer to d¹⁰) than the classical +3 oxidation state would suggest. researchgate.netrhhz.net

Historical Context of Gold-Sulfur Ligand Chemistry

The affinity of gold for sulfur is a cornerstone of its chemistry, with historical roots in metallurgy and medicine. researchgate.netmdpi.com The term "chrysotherapy" describes the use of gold compounds, many of which are gold(I)-thiolates, for treating rheumatoid arthritis. nih.gov

The study of gold-sulfur interactions gained significant momentum with the development of self-assembled monolayers (SAMs) on gold surfaces, a field pioneered in the late 20th century. acs.org Thiol-based ligands readily form strong, ordered bonds with gold surfaces, a phenomenon that has become fundamental to nanotechnology, sensor development, and materials science. acs.orgacs.org The nature of this bond, often described as a soft-soft interaction, has been the subject of extensive research, evolving from simple depictions to complex models involving Au(0)-thiyl radical character. google.comgoogle.com While much of this research focuses on Au(I) or metallic gold, it establishes the fundamental strength and importance of the gold-sulfur linkage that is also present in gold(III) sulfite (B76179) complexes. 911metallurgist.com

Structure

2D Structure

Properties

CAS No. |

67859-69-2 |

|---|---|

Molecular Formula |

AuNaO6S2 |

Molecular Weight |

380.09 g/mol |

IUPAC Name |

sodium;gold(3+);disulfite |

InChI |

InChI=1S/Au.Na.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |

InChI Key |

ZWZLRIBPAZENFK-UHFFFAOYSA-J |

Canonical SMILES |

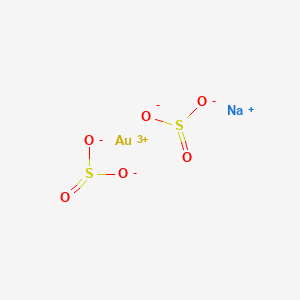

[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Au+3] |

Origin of Product |

United States |

Synthesis Methodologies for Gold Iii Sulfite Complexes

Precursor Chemistry for Gold(III) Species

The successful synthesis of gold(III) sulfite (B76179) complexes is fundamentally reliant on the characteristics and reactivity of the gold(III) precursor. Various methods have been established to produce appropriate gold(III) species for the subsequent complexation with sulfite ions.

Formation from Gold(III) Halide Precursors

A prevalent and well-documented method for creating gold(III) sulfite complexes utilizes gold(III) halide precursors like tetrachloroauric(III) acid (HAuCl₄) or its salts. scispace.comacs.org This technique capitalizes on the reactivity of the gold-halide bond, which can be substituted by sulfite ligands under suitable conditions. The reaction is generally conducted in an aqueous solution where the gold(III) halide dissolves, forming the tetrachloroaurate(III) anion, [AuCl₄]⁻. scispace.com The stability and solubility of these halide precursors make them practical starting materials for a variety of gold(III) chemical reactions.

A key challenge in this method is the careful management of the reaction environment to avert the reduction of gold(III) to elemental gold, a frequent and undesirable side reaction.

Synthesis via Aurate Intermediates

An alternative pathway to gold(III) sulfite complexes involves the formation of aurate intermediates, specifically tetrahydroxoaurate(III) ([Au(OH)₄]⁻). scispace.com This process often commences with the dissolution of gold(III) hydroxide (B78521) (Au(OH)₃) in a basic solution. The resulting tetrahydroxoaurate(III) serves as a crucial intermediate that subsequently reacts with sulfite ions. scispace.com This route is advantageous as it circumvents the need for halide ions, which can sometimes hinder the desired complexation or be unwanted in the final product. A process has been developed where Na(AuCl₄) is reacted with sodium hydroxide and barium hydroxide to produce a barium aurate salt, which is then reacted with sodium sulfite to yield sodium gold sulfite. google.comgoogleapis.com

Electrochemical Generation of Gold(III) Precursors

Electrochemical techniques provide a high level of control in generating gold(III) precursors. In this method, a gold metal anode is dissolved in an electrolyte, which may contain agents like chloride, to directly form gold(III) ions in the solution. patsnap.comgoogle.com The applied electrical potential and current density can be finely adjusted to manage the rate of gold dissolution and the oxidation state of the resulting gold ions. patsnap.com This in-situ generation of the gold(III) precursor can be beneficial by eliminating the need to handle and store reactive gold salts. The electrochemically produced gold(III) species can then be immediately reacted with sulfite ligands. patsnap.com

Ligand Introduction and Complexation Strategies

Following the preparation of a suitable gold(III) precursor, the critical subsequent step is the introduction of the sulfite ligand and the formation of the desired gold(III) sulfite complex. This necessitates meticulous control of the reaction conditions to preserve the gold(III) oxidation state and facilitate the intended coordination.

Direct Sulfite Complexation under Controlled pH and Redox Conditions

The most direct method for forming gold(III) sulfite complexes is the reaction of a gold(III) precursor with a sulfite source, such as sodium sulfite (Na₂SO₃). scispace.com This reaction is, however, extremely sensitive to the pH and the redox potential of the solution. scispace.comgoogle.com As a reducing agent, sulfite can easily reduce gold(III) to elemental gold, particularly in acidic or neutral conditions. To counteract this, the reaction is typically performed in an alkaline environment, which stabilizes the gold(III) oxidation state. google.com Precise pH control is essential to maintain the correct form of both the gold(III) complex and the sulfite ligand. Under optimal conditions, sulfite ions displace the existing ligands (such as halides or hydroxide ions) to form the stable gold(III) sulfite complex.

| Parameter | Condition | Rationale |

| pH | Alkaline (typically pH 8-12) scispace.comprepchem.com | Stabilizes the Au(III) oxidation state, preventing reduction to elemental gold. google.com |

| Temperature | Controlled (often ambient) | Mitigates thermal decomposition of the complex and minimizes side reactions. |

| Sulfite Concentration | Stoichiometric or slight excess | Promotes complete complexation without causing excessive reduction. |

Transmetallation Approaches for Gold(III) Ligand Transfer

Transmetallation offers a more refined strategy for synthesizing gold(III) complexes. This method involves transferring a ligand from a less noble metal complex to a gold(III) center. acs.org For instance, a pre-formed sulfite complex of a more reactive metal could be reacted with a gold(III) precursor. The thermodynamic preference for the formation of the more stable gold(III) sulfite complex drives the ligand transfer. This approach can provide greater control over the final product's stoichiometry and structure. While direct C-H auration is often difficult, the use of mercury(II) intermediates that readily undergo transmetalation to the desired gold product has been a necessary strategy. acs.org

Influence of Reaction Medium on Complex Formation Equilibrium

The formation and stability of gold sulfite complexes are profoundly influenced by the reaction medium, with pH, temperature, and reactant concentrations being critical parameters. The synthesis often begins with a gold(III) source, such as chloroauric acid or its sodium salt (Na[AuCl₄]), which is then complexed with sulfite ions. google.comgoogle.com The reaction chemistry can involve the reduction of Au(III) to Au(I), forming the stable disulfitoaurate(I) complex, [Au(SO₃)₂]³⁻. mdpi.com

pH Control: The pH of the solution is a determining factor in the synthesis. The sulfite ion (SO₃²⁻) is the key complexing agent, and its prevalence is pH-dependent; it is the dominant species at a pH greater than 8. researchgate.net In some processes, the pH is adjusted to a range of 6 to 8. google.com Another method involves an initial precipitation reaction at a pH of 7.2-8.5, followed by a reaction with sulfite where the pH is raised to be greater than 10 but not exceeding 11. patsnap.com Controlling the pH is essential to prevent the oxidation of sulfite ions to sulfate (B86663), especially in alkaline solutions with a pH above 12.5, which would destabilize the complex. google.comresearchgate.net

Temperature: Temperature control is also vital. One established method involves heating an aqueous solution of Na(AuCl₄) to between 70°C and 90°C to ensure the precursor is fully dissolved before subsequent reactions. google.com

Reactant Ratio and Concentration: The molar ratio of gold to sodium sulfite is a key lever in controlling the reaction. Ratios of Au:Na₂SO₃ ranging from 1:3 to 1:7 are utilized to ensure complete complexation. google.com Studies have also shown that the presence of sodium sulfite can stabilize other components in the reaction medium, and increasing its concentration can enhance the dissolution of gold, thereby favoring complex formation. scirp.org

The following table summarizes key parameters from different synthesis methodologies.

| Parameter | Value/Range | Source of Methodology | Citation |

| pH | 6.0 - 8.0 | Barium Aurate Intermediate Process | google.com |

| 4.0 - 6.0 | Direct Complexation | google.com | |

| >10 to ≤11 | Gold Fulminate Intermediate Process | patsnap.com | |

| Temperature | 70°C - 90°C | Dissolution of Na(AuCl₄) | google.com |

| Molar Ratio (Au:Na₂SO₃) | 1:3 - 1:7 | Direct Complexation | google.com |

Purification and Isolation Techniques for Gold(III) Sulfite Complexes

Once the gold sulfite complex is synthesized in solution, effective purification and isolation methods are required to obtain a stable, high-purity product. These techniques are designed to remove by-products and excess reactants and to solidify the complex in a form suitable for storage and transport. google.com

Precipitation and Filtration Methodologies

Precipitation is a common technique to isolate the gold sulfite complex from the reaction solution and remove impurities.

One effective method utilizes an anti-solvent to induce precipitation. Ethanol (B145695) is used to precipitate the gold sodium sulfite, which effectively removes highly soluble impurities like chloride ions. google.com The process involves adding ethanol to the aqueous solution of sodium gold sulfite in a volume ratio ranging from 1:1 to 10:1. google.com The resulting precipitate is then washed multiple times with ethanol to ensure the chloride ion content in the final product is minimized. google.com

Another approach involves the precipitation and filtration of an intermediate compound. In a process starting from Na(AuCl₄), a barium aurate salt is first precipitated. google.com This precipitate is collected by filtration and may be washed with cold deionized water before it is re-slurried and reacted with sodium sulfite to form the final soluble complex, leaving behind insoluble by-products like barium sulfate that are then filtered out. google.com

| Method | Precipitating Agent / Condition | Purpose | Citation |

| Anti-Solvent Precipitation | Ethanol (Volume ratio 1:1 to 10:1) | Precipitate gold sodium sulfite and remove chloride ions. | google.com |

| Intermediate Precipitation | Formation of Barium Aurate | Isolate gold from initial solution before reaction with sulfite. | google.com |

| By-product Precipitation | Formation of Barium Sulfate | Remove sulfate by-products after complexation. | google.com |

Freeze-Drying and Alternative Solidification Processes for Oxidative Stability

Gold sulfite complexes in solution are susceptible to oxidation over time, where sulfite is converted to sulfate, leading to product degradation. google.com To ensure long-term stability for transportation and storage, the complex is converted into a solid form. google.comgoogle.com

Evaporation of the water from the solution is one method of solidification, but it presents significant challenges. Attempting to evaporate the water at elevated temperatures (75°C to 85°C) can be explosive, while evaporation at room temperature leads to oxidation of the gold sulfite compound, rendering it unusable. google.com

Freeze-Drying (Lyophilization): A superior and safer method for solidification is freeze-drying. google.comgoogle.com This process involves freezing the aqueous sodium gold sulfite solution and then removing the water through sublimation under a vacuum. This technique avoids the high temperatures that cause decomposition and the oxidative conditions of slow evaporation, resulting in a solid product with enhanced oxidative stability. google.comresearchgate.netnih.gov The freeze-drying process transforms the clear yellow liquid solution into an orange, free-flowing powder. google.com The resulting solid typically contains gold at a concentration of about 20 to 25 weight percent and may also contain sodium sulfite. google.comgoogle.com

The parameters for the freeze-drying process are tightly controlled to ensure product quality.

| Parameter | Value/Range | Stage | Citation |

| Temperature | -50°C to -20°C | Freezing | google.comgoogle.com |

| Pressure | 800 to 1000 mTorr | Freezing & Sublimation | google.comgoogle.com |

| Final Pressure | ≤ 150 mTorr | End of Process | google.com |

| Final Product Form | Orange, free-flowing powder | Post-Drying | google.com |

| Gold Content | 20 - 25 wt% | Post-Drying | google.comgoogle.com |

| Component Ratio (Sodium gold sulfite : Sodium sulfite) | ~1:2 to 1:3 | Post-Drying | google.comgoogle.com |

Structural Elucidation and Spectroscopic Characterization of Gold Iii Sulfite Complexes

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the study of coordination compounds, offering non-destructive ways to analyze their properties.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides crucial information on the oxidation state and local coordination environment of the gold atom. researchgate.net The X-ray Absorption Near Edge Structure (XANES) portion of the spectrum is particularly sensitive to the oxidation state. k-state.edu For instance, the LIII-edge XANES spectra of gold compounds show distinct features, such as a "white line," whose presence and intensity are characteristic of the oxidation state; this feature is prominent for Au(III) compounds compared to Au(0) or Au(I). researchgate.netk-state.edu

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum gives information about the local atomic structure, including bond distances and coordination numbers of the atoms immediately surrounding the gold center. k-state.edu Studies on gold species in various environments have used EXAFS to determine the near-neighbor environment. k-state.edu For example, in studies of gold uptake by biomass, XAS data confirmed the reduction of Au(III) to Au(0). k-state.eduscispace.com In studies of hydrothermal fluids, XAS has been used to identify the formation of gold-sulfur complexes, such as Au(HS)S₃⁻, demonstrating its power in elucidating the coordination of sulfur-containing ligands to gold. esrf.fr

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is used to probe the vibrational modes of the sulfite (B76179) ligand and the gold-sulfur bond. The free sulfite ion (SO₃²⁻) has characteristic symmetric and anti-symmetric stretching vibrations. researchgate.netresearchgate.net In Raman spectra of sodium sulfite, these bands appear around 1004 cm⁻¹ and 948 cm⁻¹, respectively. researchgate.netresearchgate.net Upon coordination to a gold(III) center, the frequencies of these vibrations are expected to shift, providing evidence of complex formation.

Furthermore, Raman spectroscopy is sensitive to the Au–S modes themselves. acs.org In studies of gold-thiolate clusters, radial Au–S modes are typically observed in the 250–325 cm⁻¹ region. acs.org Surface-Enhanced Raman Spectroscopy (SERS) can be used to probe the interaction of sulfur-containing ligands with gold surfaces, highlighting changes in the vibrational modes of the capping agents upon binding. nih.gov IR spectroscopy has also been used to characterize materials containing sulfite groups and to study the structure of organosulfur compounds. researchgate.netcdnsciencepub.com

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is a fundamental technique for the identification and characterization of gold complexes in solution. The spectra of gold(III) complexes are sensitive to the ligand field, and the position and intensity of absorption bands can be used to identify the complex. science-softcon.de Studies on gold sulfite solutions show characteristic absorption spectra that can be influenced by the presence of other ions, such as chloride. researchgate.netresearchgate.net For example, newly prepared gold sulfite solutions containing Na₃Au(SO₃)₂, Na₂SO₃, and Na₂SO₄ exhibit specific spectral features that are altered by varying chloride concentrations. researchgate.net The optical properties of gold nanoparticles, which often involve a surface plasmon resonance peak, are also extensively studied using UV-Vis spectroscopy. researchgate.netwalshmedicalmedia.com

| Sample Composition | Observed Spectral Features |

| 6 mM Na₂SO₃ | Absorption peak characteristic of the sulfite ion. researchgate.net |

| 2 mM Na₂SO₄ | Absorption peak characteristic of the sulfate (B86663) ion. researchgate.net |

| 2 mM Na₃Au(SO₃)₂, 2 mM Na₂SO₃, 2 mM Na₂SO₄ | A combined spectrum representing the gold sulfite complex in solution. researchgate.net |

| Above solution with 4-32 mM Cl⁻ | The spectra show changes upon the addition of chloride ions, indicating an interaction or change in the complex speciation. researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials.

For illustrative purposes, data from a square planar gold(III) dithiocarbamate (B8719985) complex, [AuCl₂(ⁱBu₂dtc)], provides an example of the detailed structural parameters that can be obtained from a single crystal XRD study. rsc.org This analysis reveals the precise arrangement of the ligands around the central gold atom.

| Parameter | Value |

| Compound | [AuCl₂(ⁱBu₂dtc)] rsc.org |

| Coordination Geometry | Square Planar |

| Au–S1 Bond Length (Å) | 2.2946(14) |

| Au–S2 Bond Length (Å) | 2.2948(13) |

| Au–Cl1 Bond Length (Å) | 2.3240(14) |

| Au–Cl2 Bond Length (Å) | 2.3092(14) |

This level of detail is crucial for understanding the bonding and reactivity of the complex. Similar analysis of a sodium gold(III) sulfite crystal would definitively establish the coordination mode of the sulfite ligands (e.g., through sulfur or oxygen) and the precise geometry of the [Au(SO₃)ₓ]ⁿ⁻ anion.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline structure of bulk materials. It provides information on phase identity, lattice parameters, and crystal system. While comprehensive PXRD data for pure, isolated this compound (Na[Au(SO₃)₂]) is not extensively reported in the reviewed literature, analysis of related gold(III) oxoanion complexes provides valuable insights into potential structural motifs.

For instance, a gold sulfite complex prepared by Elsner's method, when ammoniated, was suggested to have the formulation [Au(SO₃)₂(NH₃)₂]³⁻. PXRD analysis of this material was consistent with an orthorhombic unit cell. frontiersin.org The lattice parameters for this complex are detailed in Table 1. Additionally, structural data for gold(III) sulfate complexes, such as Na[Au(SO₄)₂], reveal a monoclinic crystal system. researchgate.net The crystallographic data for these related compounds offer a comparative basis for what might be expected for this compound.

Table 1: Crystallographic Data for Related Gold(III) Oxoanion Complexes

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (a, b, c) | Reference |

|---|---|---|---|---|---|

| Ammoniated Gold Sulfite Complex | [Au(SO₃)₂(NH₃)₂]³⁻ | Orthorhombic | - | a = 0.86 nm, b = 1.038 nm, c = 1.536 nm | frontiersin.org |

| Sodium Gold(III) Sulfate | Na[Au(SO₄)₂] | Monoclinic | P2₁/n | a = 469.1 pm, b = 845.9 pm, c = 831.2 pm (β = 95.7°) | researchgate.net |

| Potassium Gold(III) Sulfate | K[Au(SO₄)₂] | Monoclinic | C2/c | a = 1109.8 pm, b = 724.2 pm, c = 941.1 pm (β = 118.4°) | researchgate.net |

| Rubidium Gold(III) Sulfate | Rb[Au(SO₄)₂] | Triclinic | P1 | a = 423.6 pm, b = 497.5 pm, c = 889.0 pm (α=76.4°, β=88.4°, γ=73.5°) | researchgate.net |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Generally, the analysis of gold(III) complexes by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be challenging. Gold(III) complexes often exhibit a tendency to be reduced to the more stable gold(I) oxidation state during the analysis. nih.gov This reduction can complicate the interpretation of the mass spectra.

For a hypothetical ESI-MS analysis of Na[Au(SO₃)₂] in negative ion mode, one would anticipate detecting the anionic complex [Au(SO₃)₂]⁻. The fragmentation of this ion under collision-induced dissociation (CID) would likely involve the sequential loss of sulfite (SO₃) or sulfur dioxide (SO₂) ligands. In positive ion mode, adducts such as [Na₂[Au(SO₃)₂]]⁺ or other sodiated clusters might be observed. ionsource.com The fragmentation patterns of multiply charged species can have unique characteristics, sometimes showing product peaks at higher m/z ratios than the precursor ion. rsc.orguvic.ca Without experimental data, these projections remain theoretical but are based on the established principles of mass spectrometry for coordination compounds. uvic.carsc.org

Microscopic Techniques for Complex Aggregation and Nanoparticle Morphology

Microscopic techniques, particularly Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for visualizing the morphology, size, and aggregation state of nanoparticles derived from gold complexes. While direct microscopic analysis of the bulk this compound complex is not a primary application, these techniques are crucial for characterizing the nanoparticles synthesized using gold sulfite precursors.

The reduction of gold(III) ions in the presence of sulfite can lead to the formation of gold nanoparticles with controlled morphology. The sulfite ion can act as both a reducing agent and a shape-directing ligand. For instance, the use of sulfite has been shown to facilitate the formation of uniform, thin gold nanoplates by adsorbing onto the Au {111} facets, thereby constraining crystal growth in that dimension. mdpi.com

Studies on gold nanoparticle synthesis from gold(I) sulfite precursors, such as Na₃[Au(SO₃)₂], also provide relevant morphological information. The intramolecular reduction of Na₃[Au(SO₃)₂] has been used to prepare well-dispersed, spherical gold nanoparticles with controlled sizes around 6 nm, as confirmed by TEM. researchgate.net Another study using a gold(I) sulfite complex reported the formation of stable gold nanoparticles with an average diameter of 13 nm. frontiersin.org In reverse micelle systems, the reduction of Au(III) by sulfite ions produced gold nanoparticles with diameters of 8 to 10 nm, with TEM evidence also indicating the formation of clusters and agglomeration. rsc.org

These findings highlight the role of the gold sulfite system in directing the formation of distinct nanoparticle morphologies. The specific precursor and reaction conditions dictate the final size, shape, and aggregation state of the resulting nanomaterials.

Table 2: Microscopic Characterization of Gold Nanoparticles from Sulfite-Based Syntheses

| Gold Precursor System | Microscopic Technique | Observed Morphology | Particle Size | Reference |

|---|---|---|---|---|

| Au(III) reduction by sulfite | Not specified | Thin nanoplates | Not specified | mdpi.com |

| Reduction of Au(III) by sulfite in reverse micelles | TEM | Spherical nanoparticles, clusters | 8 - 10 nm | rsc.org |

| Intra-reduction of Na₃[Au(SO₃)₂] (Gold(I) complex) | TEM | Well-dispersed, spherical | ~6 nm | researchgate.net |

| Reduction of Na₃[Au(SO₃)₂] (Gold(I) complex) with sodium citrate (B86180) | TEM, UV-Vis | Spherical nanoparticles | ~13 nm | frontiersin.org |

| Electrochemical reduction from gold sulfite solution | TEM | Spherical, well-distributed | Not specified | researchgate.net |

Recent Research and Future Directions

There is a notable lack of recent research focused specifically on sodium gold(III) sulfite (B76179). The scientific community's attention has been overwhelmingly directed towards the more stable and commercially significant gold(I) sulfite complex.

Future research could focus on developing stable synthetic routes to isolate and definitively characterize Na₅[Au(SO₃)₄]. Modern analytical techniques could elucidate its true structure, bonding, and electrochemical properties. A deeper understanding of its reactivity and stability could determine if any potential applications exist for this more obscure member of the gold-sulfur family of compounds.

Reaction Mechanisms and Chemical Reactivity of Gold Iii Sulfite Complexes

Redox Chemistry and Transformation Pathways

Gold(III) is a d8 metal ion that typically forms square planar complexes. With a high standard reduction potential (E°(Au³⁺/Au) = +1.50 V), it is a potent oxidizing agent. Conversely, the sulfite (B76179) ion (SO₃²⁻) is a moderate reducing agent, readily undergoing oxidation to sulfate (B86663) (SO₄²⁻). The combination of a strong oxidant (Au³⁺) and a reductant (SO₃²⁻) within the same coordination sphere leads to a highly favorable intramolecular electron transfer.

SO₃²⁻(aq) + 2OH⁻(aq) → SO₄²⁻(aq) + H₂O(l) + 2e⁻

This reaction is thermodynamically favored, and its coupling with the reduction of gold(III) results in a spontaneous and typically rapid decomposition of the complex. While direct kinetic studies on a gold(III) sulfite complex are not available due to its transient nature, the use of sulfite-based reagents like sodium metabisulfite (B1197395) to precipitate metallic gold from acidic gold(III) chloride solutions serves as clear evidence of this fundamental reactivity. quora.com The sulfite is oxidized to sulfate in the process.

Concurrent with the oxidation of the sulfite ligand, the gold(III) center undergoes reduction. This process can occur in a stepwise fashion or directly to metallic gold. The high redox potential of the Au(III)/Au(I) couple (E° ≈ +1.41 V) facilitates the initial reduction. nih.gov

The transformation can be summarized by the following half-reactions:

Two-electron reduction: Au³⁺ + 2e⁻ → Au⁺

Three-electron reduction: Au³⁺ + 3e⁻ → Au(s)

The reaction of gold(III) with sulfite typically leads to the formation of the more stable gold(I) sulfite complex, [Au(SO₃)₂]³⁻, or further reduction to elemental gold (Au(0)). 911metallurgist.comresearchgate.net The instability of gold(III) in the presence of reducing sulfur-containing ligands is a well-established principle in gold chemistry. For instance, the reduction of Au(III) chloride complex ions by various agents is a common method for gold recovery and nanoparticle synthesis, highlighting the propensity of Au(III) to be reduced. researchgate.net

The pH of the solution has a profound influence on the stability and redox chemistry of gold(III) sulfite systems. This is primarily due to its effect on the speciation of sulfur(IV) and the pH-dependence of the redox potentials.

The equilibria for sulfur(IV) in aqueous solution are:

SO₂(aq) + H₂O ⇌ HSO₃⁻(aq) + H⁺ (pKa₁ ≈ 1.85)

HSO₃⁻(aq) ⇌ SO₃²⁻(aq) + H⁺ (pKa₂ ≈ 7.2)

At low pH, the predominant species is dissolved sulfur dioxide or bisulfite (HSO₃⁻), while the more electron-rich and easily oxidized sulfite ion (SO₃²⁻) dominates in alkaline conditions (pH > 9). researchgate.net The redox potential for the oxidation of sulfite to sulfate also becomes more favorable (less positive) as the pH increases. In alkaline solutions (pH > 12.5), the direct oxidation of sulfite to sulfate is the primary anodic process observed on gold electrodes. researchgate.net

This implies that the intramolecular reduction of gold(III) by a sulfite ligand would be significantly accelerated at higher pH values. In acidic or neutral solutions, the complex may exhibit slightly greater transient stability, but decomposition remains the ultimate fate. In studies of gold immersion plating from sulfite-thiosulfate solutions, a higher pH (in the range of 6-9) leads to a more positive electrode potential and a slower deposition rate, suggesting that the thermodynamics of gold reduction are influenced by pH. electrochemsci.org

| pH Range | Dominant S(IV) Species | Oxidizing Power of Au(III) | Reducing Power of S(IV) Species | Expected Rate of Intramolecular Redox Reaction |

|---|---|---|---|---|

| < 2 | SO₂(aq)/H₂SO₃ | High | Low | Slowest |

| 2 - 7 | HSO₃⁻ | High | Moderate | Moderate |

| > 8 | SO₃²⁻ | High | High | Fastest |

Ligand Exchange and Substitution Reactions

While the study of ligand exchange on a gold(III) sulfite complex is precluded by its redox instability, the general principles governing substitution reactions in square planar d⁸ complexes, including those of Au(III), Pd(II), and Pt(II), are well-established. sci-hub.se

Ligand substitution reactions in square planar gold(III) complexes almost invariably proceed through an associative mechanism . sci-hub.sefrontiersin.org This mechanism involves two principal pathways:

Direct Nucleophilic Attack: The incoming ligand (Y) directly attacks the complex, forming a five-coordinate trigonal bipyramidal transition state, which then releases the leaving group (X).

Solvent-Assisted Pathway: A solvent molecule (S) first attacks the complex to form a solvated intermediate, from which the solvent is subsequently displaced by the incoming ligand Y.

Rate = k₁[Complex] + k₂[Complex][Y]

Here, k₁ represents the solvent-assisted pathway and k₂ represents the direct attack pathway. dalalinstitute.com The negative activation entropies (ΔS‡) often observed for these reactions support the associative nature of the transition state. frontiersin.org Due to the inherent instability, specific kinetic or thermodynamic data for ligand substitution on a gold(III) sulfite complex are not available in the literature. However, data from other gold(III) systems can provide insight into the expected reaction rates.

| Metal Center | Typical Geometry | Electron Configuration | Dominant Mechanism | General Reactivity |

|---|---|---|---|---|

| Au(III) | Square Planar | d⁸ | Associative (Iₐ) | Fast, but slower than Pd(II) |

| Pd(II) | Square Planar | d⁸ | Associative (Iₐ) | Very Fast (~10⁵ times faster than Pt(II)) |

| Pt(II) | Square Planar | d⁸ | Associative (Iₐ) | Slow (Kinetically Inert) |

The formation of a mixed-ligand gold(III) complex involving sulfite would be in direct competition with the rapid intramolecular redox reaction. For such a complex to have any transient existence, the other ligands in the coordination sphere would need to be strongly binding and electronically stabilizing, such as certain chelating nitrogen or phosphorus donors.

However, the more relevant chemistry involves the stable gold(I) ion that results from the reduction of gold(III). Gold(I) readily forms mixed-ligand complexes with sulfite and other soft ligands like thiosulfate (B1220275) (S₂O₃²⁻). Studies on the Au(I)–SO₃²⁻–S₂O₃²⁻ system have identified stable mixed-ligand species such as [Au(S₂O₃)(SO₃)]³⁻ and [Au(S₂O₃)(SO₃)₂]⁵⁻ in aqueous solutions. researchgate.net The formation of these mixed complexes is crucial in applications like gold leaching and electroplating, as it modifies the stability and electrochemical properties of the gold species in solution. researchgate.netbohrium.com While these are gold(I) complexes, they represent the logical and stable endpoint following the initial, transient existence of any gold(III) sulfite species.

Interfacial Reaction Mechanisms at Electrode Surfaces

The electrochemical behavior of gold(III) sulfite complexes at electrode surfaces is dictated by a series of intricate interfacial reaction mechanisms. These processes, occurring at the solid-liquid interface, are fundamental to applications such as gold electrodeposition. Key among these are the adsorption and subsequent dimerization of sulfite ions on the gold electrode, as well as the electrochemical oxidation of the sulfite species.

Adsorption and Dimerization of Sulfite at Gold Electrode Interfaces

Recent studies employing a combination of in-situ surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) calculations have elucidated the specific interactions of sulfite ions with a gold electrode surface. It has been revealed that at the gold electrode/sodium sulfite solution interface, a minimum of two layers of sulfite anions (SO₃²⁻) are adsorbed onto the electrode surface. acs.orgnih.govacs.org

The adsorption characteristics and subsequent reactions are highly dependent on the applied electrical potential. As the potential is shifted to more negative values, the adsorption strength of the first layer of sulfite ions gradually weakens. This is evidenced by an increase in the Au-O bond length, which extends from 0.2316 nm at -0.1 V to 0.2373 nm at -0.5 V. acs.org This weakening of the bond facilitates a dimerization reaction where the first adsorbed layer of sulfite interacts with the second, more loosely oriented layer to form pyrosulfite (S₂O₅²⁻). acs.orgnih.govacs.org Under more negative potentials, this pyrosulfite species can be further reduced to thiosulfate (S₂O₃²⁻). acs.orgacs.org

This dimerization process has significant implications for gold electrodeposition, as the diversity of gold(I) complexes at the cathode can lead to a rougher grain structure in the deposited gold coating. acs.org To mitigate this, strategies have been developed to suppress sulfite dimerization. One effective method involves the introduction of additives such as hydroxyethylidenediphosphonic acid (HEDP). HEDP functions by replacing the secondary outer layer of sulfite ions, thereby preventing the dimerization reaction. acs.orgnih.govacs.org In the presence of HEDP, the primary adsorbed sulfite layer is desorbed directly as the potential shifts negatively, without undergoing any structural transformation or chemical reaction. nih.govacs.org The suppression of this dimerization has been shown to accelerate the electroreduction of gold ions, resulting in a brighter, denser gold coating with finer grains. acs.orgnih.gov

| Potential (V) | Au-O Bond Length (nm) | Interfacial Species |

| -0.1 | 0.2316 | Adsorbed SO₃²⁻ (monolayer and secondary layer) |

| -0.5 | 0.2373 | Weakened Adsorbed SO₃²⁻, Formation of S₂O₅²⁻ |

| < -0.5 | - | Reduction of S₂O₅²⁻ to S₂O₃²⁻ |

Electrochemical Oxidation of Sulfite on Gold Electrodes

The electrochemical oxidation of sulfite on gold electrodes is a complex process that is significantly influenced by the surface state of the gold electrode. Studies utilizing techniques such as cyclic voltammetry and in-situ UV-Vis reflectance spectroscopy have provided detailed insights into this mechanism. researchgate.net

In mildly acidic solutions (pH 5.23), the limiting current for sulfite oxidation on a gold rotating disk electrode exhibits classical Levich behavior, even at potentials where gold would typically form a surface oxide in the absence of sulfite. researchgate.net Spectroscopic measurements confirm the absence of a gold oxide layer on the surface during active sulfite oxidation. researchgate.net This suggests a model where the sulfite reacts chemically with adsorbed oxygen on the gold surface through an oxygen atom transfer mechanism. researchgate.net

As the potential is increased to more positive values, a sudden and significant drop in the limiting current is observed. This inhibition of the oxidation process correlates with the formation of a gold oxide layer on the surface. researchgate.net It is proposed that at these higher potentials, adsorbed oxygen undergoes a place exchange with gold atoms, leading to the formation of two-dimensional gold oxide nuclei that grow rapidly and block the sites for sulfite oxidation. researchgate.net

In acidic media, the electro-oxidation of sulfite on gold macroelectrodes has been shown to proceed via a one-electron transfer process followed by a second-order chemical step, known as the EC2 mechanism. researchgate.net The oxidation of sulfite on a fresh gold surface typically shows a current maximum at around 0.8 V. However, on a gold surface that has been modified by the oxidation products, the current maximum shifts to approximately 0.6 V. researchgate.net This surface modification is thought to be due to the formation of a "sulfur adlayer" resulting from the reduction of adsorbed sulfite oxidation products. researchgate.net

| Electrode Surface State | Oxidation Potential (V vs RHE) | Proposed Mechanism |

| Fresh Gold Surface | ~0.8 | Direct oxidation of sulfite |

| Oxide-free (active oxidation) | < Inhibition Potential | Chemical reaction with adsorbed oxygen (Oxygen atom transfer) |

| Oxidized Gold Surface | > Inhibition Potential | Inhibition by blocking of active sites by gold oxide layer |

| Modified Surface ("sulfur adlayer") | ~0.6 | Oxidation on a surface with adsorbed sulfur species |

Stability and Degradation Studies of Gold Iii Sulfite Complexes

Factors Influencing Solution-Phase Stability

The stability of gold(I) sulfite (B76179) solutions is not absolute and is highly dependent on a range of physicochemical parameters. Maintaining the integrity of the [Au(SO₃)₂]³⁻ complex is paramount for applications like electrodeposition, as instability leads to the undesirable formation of colloidal gold. psu.edu

The interplay of pH, temperature, and component concentration is critical to the solution's lifespan and performance.

pH: The pH of the solution is arguably the most significant factor governing the stability of the gold(I) sulfite complex. These solutions are characteristically unstable in acidic or even neutral conditions (pH < 8), which promotes the disproportionation of Au(I) ions into metallic gold and Au(III). psu.edu To counteract this, commercial gold sulfite baths are typically operated at a high alkaline pH, often between 8.5 and 10. psu.edusterc.org In highly alkaline environments (pH > 12.5), the direct oxidation of sulfite to sulfate (B86663) becomes a more prominent reaction. researchgate.net However, some advanced, stabilized systems have been developed that can operate at near-neutral or slightly acidic pH values, as low as 4.0 to 6.5. sterc.org

Temperature: While elevated temperatures can increase the rate of gold deposition in electroplating, they can also negatively affect the stability of the bath. vu.lt High temperatures can accelerate the degradation of the complex. For instance, attempting to evaporate water from these solutions at temperatures of 75°C to 85°C can lead to explosive decomposition. google.com

Concentration: A high concentration of free sulfite ions is essential for stabilizing the gold(I) sulfite complex. google.comxmu.edu.cn According to Le Chatelier's principle, an excess of the sulfite ligand shifts the equilibrium towards the stable [Au(SO₃)₂]³⁻ complex, reducing the concentration of free Au⁺ ions and thus suppressing disproportionation. psu.edu Insufficient free sulfite can lead to instability and negatively impact the quality of electrodeposited gold coatings. google.com

| Factor | Effect on Gold(I) Sulfite Stability | Common Operating Range | References |

| pH | Unstable at pH < 8 due to disproportionation. Stable in alkaline conditions. | 8.5 - 10 | psu.edusterc.org |

| Temperature | Higher temperatures can increase reaction rates but decrease overall stability. | 40 - 60 °C (for plating) | psu.eduvu.lt |

| Concentration | High free sulfite concentration is required to stabilize the Au(I) complex. | 30 - 90 g/L (free sulfite) | google.comxmu.edu.cn |

Dissolved oxygen is a primary antagonist to the stability of gold sulfite solutions. The sulfite ion is readily oxidized by oxygen to the sulfate ion (SO₄²⁻). google.comxmu.edu.cn This process has a twofold negative effect:

It consumes the free sulfite that is essential for stabilizing the gold complex.

The oxidation process can lead to a decrease in the solution's pH, further pushing the system towards the instability region where gold disproportionation occurs. xmu.edu.cn

This oxidative degradation is a major pathway for the breakdown of the plating bath's effectiveness over time. xmu.edu.cn

The most common counterion in these solutions is sodium (Na⁺), forming sodium gold(I) sulfite. google.com Ammonium-based systems also exist. sterc.org While most thermodynamic stability data are derived from studies at low ionic strength, plating baths operate at much higher ionic strengths. psu.edu This discrepancy can introduce minor errors in theoretical speciation calculations, though the effect is generally considered to be relatively small. psu.edu A practical consequence of the bath's chemistry, particularly the continuous oxidation of sulfite to sulfate, is a steady increase in the solution's specific gravity over its operational life due to the accumulation of these ionic byproducts. sterc.org

Characterization of Decomposition Products and Mechanisms of Degradation

The degradation of gold(I) sulfite solutions proceeds through distinct chemical mechanisms, leading to several identifiable decomposition products.

The principal mechanism of instability, especially under suboptimal pH or low sulfite concentration, is the disproportionation of the aurous (Au⁺) ion : psu.edu 3Au⁺ ⇌ 2Au(0) + Au³⁺

This reaction is the primary source of bath failure and results in the formation of finely dispersed metallic gold particles.

Key decomposition products include:

Colloidal Gold (Au(0)): The most detrimental product, resulting from the disproportionation of Au(I). It manifests as a visible color change in the solution, which often turns purple or black. These gold particles can be incorporated into electrodeposits, causing defects. psu.edu

Sulfate (SO₄²⁻): Formed continuously through the oxidation of sulfite by dissolved atmospheric oxygen. Its accumulation increases the ionic strength and can alter the physical properties of the solution. google.comxmu.edu.cn

Dithionite (S₂O₄²⁻): These ions can be formed as a byproduct during the electrodeposition process. Dithionite is a strong reducing agent and can directly reduce Au(I) complexes, contributing to the formation of colloidal gold. researchgate.net

Dithionate (S₂O₆²⁻): This species can be formed from the anodic oxidation of sulfite ions, representing another pathway for sulfite consumption. researchgate.net

| Decomposition Product | Formation Mechanism | Impact on Solution | References |

| Colloidal Gold (Au) | Disproportionation of Au(I) ions. | Turns solution purple/black; causes defects in plating. | psu.edu |

| Sulfate (SO₄²⁻) | Oxidation of sulfite by dissolved oxygen. | Consumes stabilizer; increases specific gravity; lowers pH. | google.comxmu.edu.cn |

| Dithionite (S₂O₄²⁻) | Byproduct of electrodeposition. | Reduces Au(I) complex, forming colloidal gold. | researchgate.net |

| Dithionate (S₂O₆²⁻) | Anodic oxidation (dimerization) of sulfite. | Consumes sulfite. | researchgate.net |

Strategies for Enhancing the Oxidative Stability of Gold(I) Sulfite Solutions

Given the inherent instabilities, several strategies are employed to prolong the functional life of gold(I) sulfite solutions.

pH and Sulfite Control: The most fundamental strategy is to maintain a high alkaline pH (above 8.5) and a significant excess of free sulfite to keep the gold complex stable. psu.edusterc.orggoogle.com

Inert Atmosphere: To combat oxidative degradation, solutions can be protected from atmospheric oxygen. This is often achieved by purging the bath with an inert gas like nitrogen, which displaces dissolved oxygen. google.com

Chemical Additives and Stabilizers: A variety of chemical agents can be added to enhance stability:

Pyrophosphate Salts: Alkali metal pyrophosphates can be added to the bath to specifically inhibit and retard the oxidation of sulfite to sulfate. google.com

Organic Stabilizers: Compounds such as ethylenediamine (B42938) and other organic polyamides can stabilize the complex, permitting operation at lower pH values than would otherwise be possible. sterc.org

Chelating Agents: Hydroxyethylidene diphosphonic acid (HEDP) has been shown to be an effective stabilizer. It acts as a pH buffer, counteracting the pH drop from sulfite oxidation, and helps to refine the grain of the deposited gold. xmu.edu.cn

Mixed-Ligand Systems: The introduction of a secondary complexing agent, such as thiosulfate (B1220275) (S₂O₃²⁻), can improve stability. This leads to the formation of highly stable mixed-ligand complexes, for instance, [Au(S₂O₃)(SO₃)]³⁻. xmu.edu.cnresearchgate.net

Catalytic Applications of Gold Iii Sulfite Complexes

Homogeneous Catalysis utilizing Gold(III) Centers

Homogeneous catalysis by gold is primarily driven by the Lewis acidic nature of gold complexes, which activates unsaturated carbon-carbon bonds. Gold(III) species, being harder Lewis acids compared to their gold(I) counterparts, are effective in a range of transformations including oxidation, cyclization, and cross-coupling reactions. uea.ac.ukacs.org Although specific data for sodium gold(III) sulfite (B76179) is scarce, the following sections describe reactions catalyzed by various well-defined gold(III) complexes, illustrating the potential reactivity of a gold(III) sulfite species.

Oxidation Reactions Catalyzed by Gold(III) Complexes

Gold(III) complexes are proficient catalysts for various oxidation reactions. Their high redox potential allows them to participate in catalytic cycles that often involve Au(I)/Au(III) transitions. These reactions typically utilize an external oxidant to regenerate the active Au(III) species. Gold(III) catalysts have been shown to be effective in oxidation processes using molecular oxygen or other oxidants, proceeding selectively at room temperature. nih.gov

One notable application is the oxidation of alkynes. Gold(III) salts can catalyze the conversion of ynamides to α,β-unsaturated carbonyl derivatives in the presence of an oxidant like pyridine (B92270) N-oxide. This transformation highlights the ability of the gold(III) center to activate the alkyne for nucleophilic attack by the oxidant.

Table 1: Examples of Gold(III)-Catalyzed Oxidation Reactions

| Substrate Type | Gold(III) Catalyst | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Ynamides | AuCl₃ | Pyridine N-oxide | α,β-Unsaturated Carbonyls | acs.org |

| Alcohols | Supported Au NPs | O₂ | Aldehydes/Ketones | mdpi.com |

| Carbon Monoxide | Supported Au NPs | O₂ | Carbon Dioxide | nih.gov |

Cyclization and Cycloaddition Reactions

Gold(III) catalysts are exceptionally effective in promoting intramolecular cyclization and intermolecular cycloaddition reactions. acs.org They activate alkynes, allenes, and alkenes, making them susceptible to attack by tethered or external nucleophiles, leading to the formation of complex carbocyclic and heterocyclic frameworks. acs.orgnih.gov

For instance, AuCl₃ has been used to catalyze the benzannulation between ortho-alkynylbenzaldehydes and external alkynes. nih.gov The proposed mechanism involves the activation of the alkyne by the Au(III) center, followed by a nucleophilic attack from the carbonyl oxygen to form an intermediate that undergoes a [4+2] cycloaddition. nih.govbeilstein-journals.org Similarly, intramolecular cyclizations of alkyne-tethered pyrroles are catalyzed by AuCl₃ to yield fused heterocyclic systems like pyrrolopyridinones. acs.org The specific outcome of these reactions can often be controlled by the choice of the gold catalyst's oxidation state, with Au(I) and Au(III) sometimes leading to different cyclization modes. nih.gov

Table 2: Gold(III)-Catalyzed Cyclization and Cycloaddition Reactions

| Reaction Type | Substrate | Gold(III) Catalyst | Product | Reference |

|---|---|---|---|---|

| [4+2] Benzannulation | o-Alkynylbenzaldehyde | AuCl₃ | Naphthalene derivative | nih.gov |

| Intramolecular Cyclization | Alkyne-tethered pyrrole | AuCl₃ | Pyrrolopyridinone | acs.org |

| [4+3] Cycloaddition | Propargyl esters & imines | Au(III) complex | Azepine derivative | acs.org |

| Intramolecular oxa-Michael | Propargylic alcohols | AuBr₃ | Cyclic ethers | nih.gov |

Cross-Coupling Reactions and Activation of Substrates

Recent advancements have established that gold complexes can catalyze cross-coupling reactions, a domain traditionally dominated by palladium. These reactions often proceed through a Au(I)/Au(III) redox cycle. nih.gov Gold(III) intermediates play a crucial role in these transformations, particularly in steps involving C-H activation and reductive elimination to form new C-C or C-X bonds. researchgate.netuoa.grresearchgate.netthieme-connect.com

For example, gold-catalyzed C-H functionalization allows for the direct coupling of arenes with various partners. Mechanistic studies suggest that a Au(I) catalyst can be oxidized to a highly reactive Au(III) species, which then activates an organosilane or organogermane, followed by the activation of an aryl C-H bond to form a biaryl product. acs.org This strategy offers an orthogonal approach to traditional palladium-catalyzed methods. acs.orgresearchgate.net The development of ligands that stabilize the Au(III) state has been critical to preventing catalyst deactivation and expanding the scope of these reactions to include Suzuki-Miyaura type couplings. nih.gov

Stereoselective Transformations

Achieving enantioselectivity in gold catalysis is a significant goal. The square-planar geometry of gold(III) complexes is inherently more suitable for inducing chirality compared to the linear geometry of most gold(I) complexes. researchgate.netmdpi.com By designing chiral ligands that coordinate to the gold(III) center, it is possible to create a chiral environment that directs the stereochemical outcome of a reaction.

Well-defined chiral gold(III) complexes have been successfully applied in enantioselective transformations. acs.org For example, chiral N-heterocyclic carbene (NHC) gold(III) complexes have been used in γ,δ-Diels–Alder reactions, yielding functionally rich carbocycles with good diastereo- and enantioselectivities. rsc.org Another significant achievement is the gold(III)-catalyzed enantioconvergent cycloisomerization of 1,5-enynes, which produces highly enantioenriched bicyclic products. acs.org These examples underscore the unique potential of chiral gold(III) complexes in asymmetric catalysis. researchgate.netresearchgate.net

Heterogeneous Catalysis derived from Gold(III) Sulfite Precursors

While homogeneous gold catalysts are powerful, their separation and reuse can be challenging. Heterogeneous catalysts, where gold nanoparticles are immobilized on a solid support, offer a practical alternative. mdpi.comnih.gov The properties and catalytic activity of these materials are highly dependent on the nanoparticle size, shape, and the nature of the support. mdpi.comacs.org

Synthesis of Catalytically Active Gold Nanoparticles

Gold nanoparticles (AuNPs) can be synthesized from various gold precursors. Although the use of sodium gold(III) sulfite is not well-documented, the closely related sodium gold(I) sulfite (Na₃[Au(SO₃)₂]) has been successfully employed as a chloride-free precursor for the synthesis of well-dispersed AuNPs. ccspublishing.org.cnresearchgate.net

One method involves the intra-molecular reduction of sodium gold(I) sulfite without the need for additional reducing agents. ccspublishing.org.cnresearchgate.net By optimizing conditions such as temperature, pH, and concentration, AuNPs with controlled sizes (e.g., ~6 nm) can be produced. ccspublishing.org.cn Another approach uses sodium citrate (B86180) to reduce the Na₃[Au(SO₃)₂] complex, which allows for control over nanoparticle dimensions based on reaction time and reactant concentrations, yielding particles in the 1-30 nm range. tandfonline.com The sulfite anions, being strong Lewis bases, can bond to the nanoparticle surface, ensuring high thermodynamic stability and preventing agglomeration. tandfonline.com

Table 3: Synthesis of Gold Nanoparticles from Sodium Gold(I) Sulfite

| Precursor | Reduction Method | Key Parameters | Avg. Particle Size | Reference |

|---|---|---|---|---|

| Na₃[Au(SO₃)₂] | Intra-molecular | 90 °C, pH 1 | ~6 nm | ccspublishing.org.cnresearchgate.net |

| Na₃[Au(SO₃)₂] | Sodium Citrate | Reflux, varied time | 1-30 nm | tandfonline.com |

Surface Chemistry and Active Sites of Gold Nanoparticles

Functionalization of AuNPs is a critical step for their application in catalysis. rsc.org The surface of AuNPs can be modified with a wide array of molecules, including polymers, small molecules, and biological entities, to enhance stability and catalytic activity. sigmaaldrich.comnih.gov For instance, the partial oxidation of the gold nanoparticle surface, which can occur during synthesis, enhances its chemical reactivity. acs.orgpolymtl.ca This oxidized layer can react with various ions, augmenting the net surface charge and influencing particle size and stability through electrostatic repulsion. acs.org

Research into the active sites of gold nanoparticles has provided significant insights. Studies suggest that Au(I) species on the surface of the nanoparticles may function as the primary active sites for certain catalytic reactions, such as peroxidase-like activity. mdpi.com The addition of sulfide (B99878) ions (S²⁻), which interact strongly with Au(I) to form Au₂S, was found to inhibit this catalytic activity, supporting the hypothesis that surface Au(I) is crucial for the catalytic process. mdpi.com X-ray photoelectron spectroscopy (XPS) measurements confirmed that the concentration of Au(I) on the nanoparticle surface significantly decreased after the introduction of S²⁻, correlating with the loss of catalytic function. mdpi.com This indicates that the catalytic process is highly dependent on the accessibility and electronic state of specific atoms on the nanoparticle surface.

The table below summarizes key aspects of AuNP surface chemistry relevant to catalysis.

| Property | Description | Impact on Catalysis | Source |

| Surface Charge | The net electrical charge on the nanoparticle surface, influenced by surface oxidation and adsorbed ions. | Affects particle stability, preventing aggregation through electrostatic repulsion, which maintains a high active surface area. | acs.org |

| Ligand Functionalization | Covalent or non-covalent coating of the nanoparticle with molecules like polymers, thiols, or amines. | Can enhance stability, introduce selectivity, and directly influence the electronic properties of the gold surface to boost catalytic activity. | sigmaaldrich.comnih.govrsc.org |

| Surface Oxidation State | The presence of partially oxidized gold species (e.g., Au(I) or Au(III)) on the nanoparticle surface. | Creates chemically reactive sites. Au(I) has been identified as a potential active site for peroxidase-like catalytic reactions. | acs.orgpolymtl.camdpi.com |

Mechanistic Insights into Gold(III) Catalysis

In recent decades, gold has emerged as a significant transition metal in homogeneous catalysis, valued for its unique reactivity, functional group tolerance, and stability in the presence of moisture and air. chim.itunipd.it While much of the field has focused on gold(I) catalysis, gold(III) complexes, including those with sulfite ligands, present distinct mechanistic pathways and catalytic capabilities. chim.ituea.ac.uk Gold(III) catalysts are effective in various organic transformations, including the amination of carbonyl compounds and domino reactions for synthesizing heterocycles. researchgate.netscilit.com

The mechanism of gold-catalyzed reactions often involves the activation of unsaturated carbon-carbon bonds (alkenes and alkynes) toward nucleophilic attack. nih.gov Gold's strong carbophilicity, or π-acidity, is a key feature, allowing it to act as a soft Lewis acid. chim.it However, the mechanistic pathways for gold(III) can differ significantly from gold(I), partly due to its higher oxidation state and different redox potentials. uea.ac.uk The Au(III)/Au(I) redox potential is 1.36 V, making gold more easily reduced than other transition metals like palladium or platinum. uea.ac.uk This property influences the feasibility of catalytic cycles involving oxidative addition and reductive elimination steps. Recent advancements have led to a better understanding of these fundamental steps in gold(III) organometallic chemistry, which were previously less understood compared to palladium and platinum catalysis. uea.ac.uk

Role of Gold(III) as a Lewis Acid in Catalytic Cycles

A central feature of gold(III) in catalytic cycles is its function as a Lewis acid. Unlike gold(I) species, which are known as soft, carbophilic electrophiles that prefer soft donor atoms like phosphorus and sulfur, gold(III) is classified as a "hard" Lewis acid. uea.ac.uk This distinction means Au(III) has a greater affinity for "hard" Lewis bases, such as ligands containing oxygen or nitrogen donor atoms. uea.ac.ukawuahlab.com

The "hard" Lewis acid character of Au(III) directs its reactivity. For example, gold(III) salts are effective catalysts for activating alkynes towards nucleophilic attack, a characteristic feature of its Lewis acidity. researchgate.netscilit.com This activation facilitates the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. chim.it The dual role of Au(III) as both a Lewis acid and a transition-metal center enables complex transformations, such as domino reactions, to proceed efficiently. researchgate.netscilit.com In these catalytic cycles, the Au(III) center coordinates to and activates a substrate (e.g., an alkyne), making it more susceptible to attack by a nucleophile. The stability and reactivity of the Au(III) center throughout this process are crucial and can be modulated by the surrounding ligands. awuahlab.com

Ligand Design and its Influence on Catalytic Activity and Selectivity

Ligand design is a cornerstone for controlling the outcomes of gold-catalyzed reactions. nih.govntnu.no The steric and electronic properties of the ligands coordinated to the gold(III) center directly influence the catalyst's activity, selectivity, and stability. awuahlab.comutah.edu For further progress in Au(III) catalysis, an improved understanding of the influence of ligation is necessary to move beyond the common use of simple gold salts. ntnu.no

The choice of ligand can determine the reaction pathway and the stereochemical outcome. nih.gov For instance, in asymmetric catalysis, chiral bisphosphine ligands have been successfully employed to induce high levels of enantioselectivity. nih.gov The electronic nature of the ligand is also critical; electron-rich ligands can impart increased selectivity in certain reactions, while strongly electron-withdrawing ligands may be necessary for others. nih.govawuahlab.com A delicate balance between catalyst stability and reactivity is essential for efficient catalysis. awuahlab.com Strong σ-donor ligands can stabilize the electrophilic gold center, but if the resulting complex is too stable, it may exhibit low catalytic activity. awuahlab.com

Systematic studies have demonstrated the profound impact of ligand modification on catalytic performance. For example, modulating the surface chemistry of gold nanoparticles with different amine-terminated ligands can significantly enhance their peroxidase-like activity. rsc.org In homogeneous catalysis, the development of novel phosphine, phosphoramidite, and carbene ligands has expanded the scope of enantioselective transformations catalyzed by gold. utah.edunih.gov

The following table presents data from a study on gold-catalyzed cycloisomerization, illustrating how ligand choice affects product selectivity.

| Ligand | Catalyst System | Product Ratio (Desired:Undesired) | Source |

| PPh₃ | Ph₃PAuCl/AgSbF₆ | Mixture of [4+2] and [4+3] products | nih.gov |

| DTBM-Segphos | (DTBM-Segphos)Au₂Cl₂/AgSbF₆ | >20:1 cis diastereoselectivity | nih.gov |

| Cy-Segphos | (Cy-Segphos)(AuOBz)₂ | High enantioselectivity (95% ee) | nih.gov |

This data underscores the power of ligand design in directing the selectivity of gold-catalyzed reactions, enabling chemists to favor the formation of a specific desired product. nih.govnih.gov

Advanced Applications and Future Research Directions

Role in Green Gold Recovery and Metallurgical Processes

The push for more environmentally benign methods in gold extraction and refining has led to the investigation of sulfite-based leaching systems as a viable alternative to conventional cyanidation. Sodium gold(III) sulfite (B76179) is a key compound in these developing "green" metallurgical processes.

Traditional gold recovery relies heavily on cyanide, a highly toxic reagent with significant environmental and safety concerns. Sulfite-based processes offer a less toxic alternative for gold leaching. Research has explored the use of various sulfite-containing solutions for extracting gold from ores and concentrates. For instance, studies have investigated the leaching of gold from sulfide (B99878) ores using solutions containing sodium sulfite in combination with other reagents like cysteine.

In the context of recycling, particularly from electronic waste (e-waste), sulfite-based systems are gaining attention. E-waste is a significant secondary source of gold, and developing sustainable recovery methods is crucial. While some processes still utilize cyanide for leaching gold from e-waste components, the development of non-cyanide alternatives is a key research goal. Sodium sulfite is used in the precipitation of gold from solutions derived from e-waste, after the gold has been dissolved using other leaching agents. This highlights its role in the purification and recovery stages of recycling processes.

Precursors for Advanced Materials Synthesis and Thin Film Deposition

Sodium gold(III) sulfite serves as a valuable precursor in the synthesis of advanced gold-based materials, including nanoparticles and thin films, which have applications in electronics and optics.

Gold electroplating from sulfite-based baths is a well-established technique for producing pure, soft gold deposits. These baths are considered advantageous over traditional cyanide baths due to their lower toxicity and the desirable properties of the deposited gold, such as good ductility and throwing power. Sodium gold sulfite is a key component in these electroplating solutions, which are used in the fabrication of microelectronic and optoelectronic devices. The process is suitable for applications requiring fine-grained and uniform gold coatings.

Beyond traditional electroplating, gold sulfite complexes are utilized in the synthesis of gold nanostructures. Wet chemical deposition methods using gold sulfite complexes have been employed to create gold nanostructures within templates, such as porous silicon dioxide. The morphology and distribution of these nanostructures can be controlled by adjusting parameters like temperature and the composition of the electrolyte solution. Furthermore, sodium gold sulfite has been used in the synthesis of colloidal gold(I) sulfide nanoparticles.

While direct chemical vapor deposition (CVD) from this compound is not widely reported, the field of MOCVD (metal-organic chemical vapor deposition) utilizes various organometallic gold(III) complexes to deposit high-purity gold films. This indicates the broader potential of gold(III) compounds as precursors for vapor deposition techniques. The synthesis of precisely controlled gold nanoclusters, often starting from gold salts and involving various ligands, is an active area of research with applications in catalysis.

Environmental and Sustainable Chemistry Aspects of Sulfite-Based Gold Systems

The primary environmental advantage of using sulfite-based systems in gold processing is the significant reduction in toxicity compared to cyanide-based methods. This shift aligns with the principles of green chemistry, aiming to reduce the use and generation of hazardous substances.

The move towards non-cyanide gold processing is a significant trend in the mining and electronics recycling industries, driven by both regulatory pressures and a growing awareness of environmental responsibility. Sulfite-based systems represent a mature and commercially viable option among the various non-cyanide alternatives being explored.

Emerging Research Areas in Gold(III) Sulfite Chemistry

The chemistry of gold(III) complexes, including sulfites, continues to be an active area of research, with several emerging directions promising new applications and a deeper fundamental understanding.

Computational Studies: Density Functional Theory (DFT) and other computational methods are being used to study the structure, bonding, and reactivity of gold complexes. These studies provide insights into the nature of gold-ligand interactions, which is crucial for designing more efficient and stable leaching and plating systems. For example, computational analyses have been used to compare the stability of various gold complexes, which can help in the rational selection of ligands for specific applications. There is ongoing research into the kinetics and mechanisms of reactions involving gold(III) complexes, which is relevant to their potential use as antitumor agents.

Catalytic Applications: Gold nanoparticles have shown remarkable catalytic activity in a variety of chemical reactions. An emerging area of research is the use of gold nanoparticles synthesized from sulfite precursors as catalysts. The size, shape, and surface chemistry of gold nanoparticles are critical to their catalytic performance, and using well-defined precursors like this compound can offer better control over these properties. Atomically precise gold nanoclusters, synthesized from various gold compounds, are being investigated as model systems to understand the fundamental principles of catalysis at the molecular level. The catalytic applications of gold are expanding, with potential uses in pollution control and the synthesis of fine chemicals.

Advanced Materials Synthesis: Research into the synthesis of novel gold nanostructures using sulfite-based chemistry is ongoing. This includes the development of methods for creating gold nanorods and other anisotropic structures with unique optical and electronic properties. The ability to control the morphology of gold nanostructures is essential for their application in fields such as sensing, imaging, and photovoltaics. The use of gold sulfite complexes in wet chemical methods provides a versatile platform for the bottom-up fabrication of these advanced materials.

Homogeneous Catalysis: The broader field of gold(III) chemistry has seen significant advances, including its role in homogeneous catalysis. While much of this research focuses on organometallic gold(III) complexes, a deeper understanding of the fundamental reactivity of gold(III) could lead to new applications for inorganic complexes like this compound in catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.